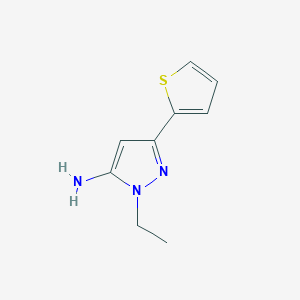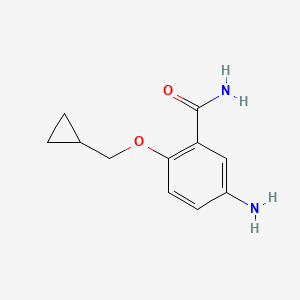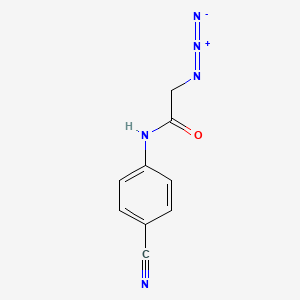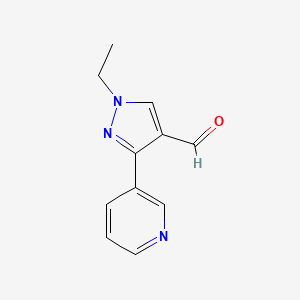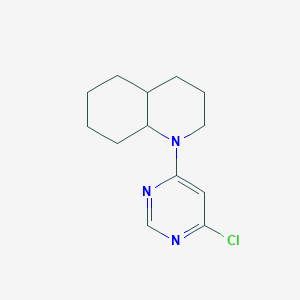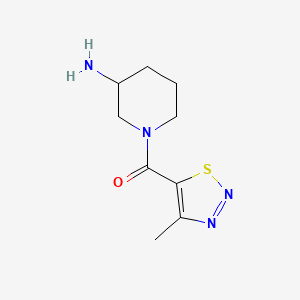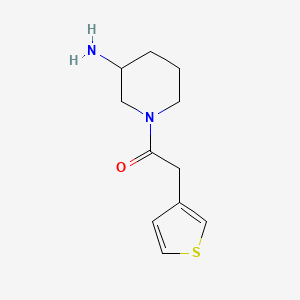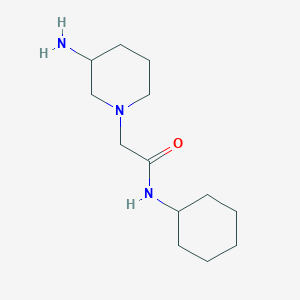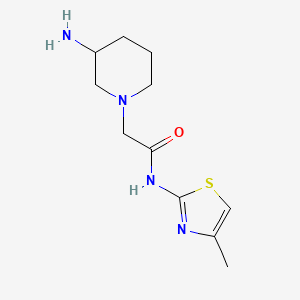
2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid
概要
説明
This compound is a derivative of acetic acid where one of the hydrogen atoms in the methyl group is replaced by a 3-(trifluoromethyl)-1H-pyrazol-4-yl group .
Molecular Structure Analysis
The molecular structure would consist of an acetic acid moiety and a 3-(trifluoromethyl)-1H-pyrazol-4-yl group attached to the methyl group of the acetic acid .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be similar to that of other acetic acid derivatives. The presence of the 3-(trifluoromethyl)-1H-pyrazol-4-yl group could potentially influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the 3-(trifluoromethyl)-1H-pyrazol-4-yl group and the acetic acid moiety. For example, the compound’s polarity, solubility, and acidity could be affected .科学的研究の応用
Organic Light-Emitting Diodes (OLEDs)
Compounds containing the trifluoromethyl group, such as 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid, have been used in the synthesis of blue organic light-emitting diodes (OLEDs). These compounds possess high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue OLEDs .
Synthesis of Fluorinated Heterocycles
The trifluoromethyl group is often used in the synthesis of fluorinated heterocycles. Many approaches to the synthesis of CF3-containing heterocycles are based on the use of β-dicarbonyl compounds .
Preparation of α,β-Unsaturated Ketones
The trifluoromethyl group is also used in the preparation of α,β-unsaturated ketones. This group can be introduced into the molecule during the synthesis process .
Drug Development
The trifluoromethyl group is a common feature in many FDA-approved drugs. It’s found that most of the compounds approved by the FDA contain fluorine or fluorine-containing functional groups .
5. Removal of Nitrogen and Oxygen Protecting Groups Trifluoroacetic acid, which contains the trifluoromethyl group, has been used as the reagent of choice for the removal of nitrogen and oxygen protecting groups by solvolysis under aqueous or anhydrous conditions .
Synthesis of Diaryl-Substituted Anthracene Derivatives
The trifluoromethyl group is used in the synthesis of diaryl-substituted anthracene derivatives. These derivatives are used in various applications, including the development of OLEDs .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)5-3(1-4(12)13)2-10-11-5/h2H,1H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLHGPNIBHGGPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-3-amine](/img/structure/B1465743.png)
